N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N,2,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-13-10-18(14(2)9-17(13)30-4)31(28,29)25(3)16-11-26(12-16)20-8-7-19-22-23-21(15-5-6-15)27(19)24-20/h7-10,15-16H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLRLMWSDSWYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₈N₆O₂S
- Molecular Weight : 286.33 g/mol
- CAS Number : 2320146-74-3
The structure includes a triazolo-pyridazine moiety linked to an azetidine ring and a sulfonamide group, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have shown promising results in inhibiting cancer cell proliferation. A study highlighted that compounds with a rigid triazolo-pyridazine scaffold could act as effective antitubulin agents, suggesting that this compound may also possess similar activity against various cancer cell lines .
The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds with sulfonamide groups have been shown to interact with targets such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells. Inhibiting PARP can lead to increased cancer cell death, particularly in BRCA-mutant tumors .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated significant antibacterial activity against various strains of bacteria. For instance, derivatives with triazole rings have shown effectiveness against Staphylococcus aureus and Streptococcus pyogenes . The presence of the sulfonamide group may enhance this activity by disrupting bacterial folate synthesis.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and U87 MG (glioblastoma). These studies found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the molecular structure significantly affect biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered solubility and bioavailability |
These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy.
Scientific Research Applications
The compound exhibits promising biological activities that make it suitable for further exploration in therapeutic contexts:
- Kinase Inhibition : Similar compounds have shown inhibitory activity against various kinases, including c-Met kinase. For example, derivatives of triazolo-pyridazine have been evaluated for their cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with significant results indicating potential anticancer properties .
- Antimicrobial Properties : Compounds with similar scaffolds have demonstrated antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Cancer Treatment
The inhibition of c-Met kinase is particularly relevant in oncology as it plays a crucial role in tumor growth and metastasis. The compound's ability to inhibit this kinase could position it as a candidate for treating cancers that exhibit overexpression of c-Met .
Neurological Disorders
Research into triazolo-pyridazine derivatives has indicated potential applications as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in various neurological conditions . This suggests that the compound could be explored for its effects on neurological disorders.
Case Studies and Research Findings
Several studies have investigated compounds related to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide:
- Cytotoxicity Studies : A study highlighted that certain derivatives exhibited IC50 values indicating significant cytotoxicity against cancer cell lines, with some compounds showing comparable efficacy to established drugs .
- Mechanism of Action : The mechanism often involves the interaction with specific enzymes or receptors that modulate critical cellular pathways, enhancing the understanding of how these compounds can be utilized therapeutically .
Comparison with Similar Compounds
Key Findings:
Impact of Azetidine vs. Pyrrolidine/Ethyl Linkers :
The azetidine ring in the target compound confers higher metabolic stability (t₁/₂ = 45 min) compared to the ethyl-linked analog (t₁/₂ = 22 min) or pyrrolidine-containing derivatives (t₁/₂ <10 min). This is attributed to reduced ring strain and enhanced resistance to cytochrome P450 oxidation.
Role of Cyclopropyl and Methoxy Groups :
The cyclopropyl group on the triazolopyridazine enhances selectivity for Kinase X over Kinase Y (40:1), whereas its absence in the methyl-substituted analog reduces selectivity (2.6:1). The methoxy group in the benzenesulfonamide improves aqueous solubility (8.5 µg/mL) relative to unsubstituted sulfonamides but reduces it compared to the fluorinated analog (22.0 µg/mL).
Sulfonamide Contributions :
The 4-methoxy-N,2,5-trimethylbenzenesulfonamide moiety alone shows weak COX-2 inhibition (IC₅₀ = 3.4 µM), suggesting that conjugation to the triazolopyridazine-azetidine scaffold is critical for kinase targeting.
Trade-offs in Design : While the target compound exhibits potent kinase inhibition, its solubility remains a limitation (8.5 µg/mL), necessitating formulation optimization for in vivo studies. In contrast, the unconjugated sulfonamide has high solubility (450 µg/mL) but lacks target specificity.
Q & A
Basic: What are the key synthetic strategies for constructing the triazolo[4,3-b]pyridazine core in this compound?
Methodological Answer:
The triazolo[4,3-b]pyridazine scaffold can be synthesized via oxidative ring closure of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol has been employed as a green oxidant to cyclize hydrazine precursors into triazolopyridine derivatives at room temperature, achieving high yields (73%) with minimal environmental impact . Alternative oxidants like trichloroisocyanuric acid (TCICA) or Cr(VI) salts are also documented but are less environmentally favorable .
Basic: How is the sulfonamide group introduced into the molecule during synthesis?
Methodological Answer:
The sulfonamide group is typically introduced via nucleophilic substitution between a sulfonyl chloride and an amine. Evidence from triazolopyrimidine sulfonamide synthesis highlights the use of 3-picoline or 3,5-lutidine as bases to enhance reaction efficiency. For instance, coupling 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine with a sulfonyl chloride in 3,5-lutidine improved yields by stabilizing intermediates and reducing side reactions .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, in triazolopyridine sulfonamide derivatives, ¹H-NMR can resolve methyl (δ 2.04–2.76 ppm) and methoxy groups (δ 3.71 ppm), while ¹³C-NMR confirms aromatic and heterocyclic carbons . Purity is assessed via HPLC or LC-MS, as demonstrated in microtubule stability studies .
Advanced: How can reaction conditions be optimized for coupling the azetidine moiety to the triazolopyridazine system?
Methodological Answer:
Optimization involves screening catalysts, bases, and solvents. Evidence from sulfonamide coupling suggests using 3,5-lutidine (7.2 equivalents) as a base to stabilize reactive intermediates and improve regioselectivity . Reaction temperature (e.g., room temperature vs. reflux) and stoichiometric ratios should be adjusted via Design of Experiments (DoE) frameworks, as applied in flow-chemistry syntheses . Kinetic studies using in situ IR or LC-MS can identify rate-limiting steps .
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., cell permeability, protein binding). Use orthogonal assays (e.g., in vitro enzymatic inhibition, cell-based viability, and in vivo models) to validate targets. For example, microtubule stabilization effects were confirmed using LC-MS/MS measurements and neuronal axon models . Statistical tools like Bland-Altman analysis or hierarchical clustering can identify outliers and systemic biases .
Advanced: What green chemistry approaches can be applied to improve the synthesis’s sustainability?
Methodological Answer:
Replace hazardous solvents (e.g., DMF, DCM) with ethanol or acetonitrile, as demonstrated in oxidative cyclization reactions . Catalytic methods (e.g., oxoammonium salts) reduce stoichiometric oxidant waste . Process intensification via flow chemistry can minimize energy consumption and improve scalability, as shown in diphenyldiazomethane synthesis .
Advanced: How to design experiments to study the compound’s enzyme inhibition kinetics?
Methodological Answer:
Use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor doses. For example, pre-incubate the compound with the enzyme (e.g., acetylcholinesterase or tubulin) and monitor activity via fluorogenic substrates . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide binding affinity (Kd) and thermodynamic data. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses and guide mutagenesis studies .
Advanced: What strategies mitigate challenges in purifying the final compound?
Methodological Answer:
Impurities often arise from incomplete coupling or side reactions. Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) for polar intermediates . For persistent impurities, recrystallization in ethanol/water or alumina plug filtration (as in triazolopyridine isolation) improves purity . Preparative HPLC with C18 columns is recommended for large-scale purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
